N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide
Description
N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a butanamide group
Properties
IUPAC Name |
N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-2-8-21(27)24-16-19-11-6-13-25(17-19)23(29)20-12-7-14-26(20)22(28)15-18-9-4-3-5-10-18/h3-5,9-10,19-20H,2,6-8,11-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGQLJSRIRRPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CCCN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylacetyl Group: This step involves the acylation of the pyrrolidine ring using phenylacetyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the appropriate precursors.
Coupling of the Pyrrolidine and Piperidine Rings: This step involves the formation of a carbonyl linkage between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Butanamide Group: The final step involves the acylation of the piperidine ring with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]acetamide
- N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]propionamide
Uniqueness
N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
